3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamide, also known as N-(2-amino-2-phenylacetyl)-N-methyl-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)benzamide or NAM-1, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of 3-[[(2R)-2-amino-2-phenylacetyl]amino]-3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamidemethylbenzamide involves the inhibition of various signaling pathways, including the Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. NAM-1 has been shown to inhibit the phosphorylation of Akt and mTOR, which are key regulators of cell proliferation and survival. NAM-1 also inhibits the activation of NF-κB, which is a transcription factor that regulates the expression of pro-inflammatory cytokines. In addition, NAM-1 inhibits the activation of JAK/STAT signaling, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[[(2R)-2-amino-2-phenylacetyl]amino]-3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamidemethylbenzamide include the inhibition of cell proliferation and migration, the modulation of neurotrophic factors, and the reduction of inflammation. NAM-1 has been shown to inhibit the proliferation and migration of cancer cells by targeting the Akt/mTOR signaling pathway. In neurodegenerative diseases, NAM-1 has been shown to protect against neuronal damage and improve cognitive function by modulating the levels of neurotrophic factors. In inflammatory disorders, NAM-1 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[[(2R)-2-amino-2-phenylacetyl]amino]-3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamidemethylbenzamide in lab experiments include its potential therapeutic applications in various diseases and its ability to inhibit multiple signaling pathways. However, the limitations of using NAM-1 in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
For research on 3-[[(2R)-2-amino-2-phenylacetyl]amino]-3-[[(2R)-2-amino-2-phenylacetyl]amino]-3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamidemethylbenzamidemethylbenzamide include the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the optimization of its pharmacokinetic and pharmacodynamic properties. In addition, further studies are needed to elucidate the mechanism of action of NAM-1 and to identify potential biomarkers for patient selection and monitoring. Finally, the development of NAM-1 analogs with improved efficacy and safety profiles may lead to the development of novel therapeutics for various diseases.
Synthesis Methods
The synthesis of 3-[[(2R)-2-amino-2-phenylacetyl]amino]-3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamidemethylbenzamide involves several steps, including the reaction of 3-(1,2,3,4-tetrahydroisoquinolin-2-yl)benzoic acid with 3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamidemethyl-2-(phenylamino)acetamide in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the intermediate compound. This intermediate is then treated with trifluoroacetic acid (TFA) to yield the final product.
Scientific Research Applications
3-[[(2R)-2-amino-2-phenylacetyl]amino]-3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamidemethylbenzamide has been shown to have potential therapeutic effects in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. In cancer, NAM-1 has been shown to inhibit the proliferation and migration of cancer cells by targeting the Akt/mTOR signaling pathway. In neurodegenerative diseases, NAM-1 has been shown to protect against neuronal damage and improve cognitive function by modulating the levels of neurotrophic factors. In inflammatory disorders, NAM-1 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-18-15(20)12-8-5-9-13(10-12)19-16(21)14(17)11-6-3-2-4-7-11/h2-10,14H,17H2,1H3,(H,18,20)(H,19,21)/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXRQMUMUBHMKX-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)C(C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)[C@@H](C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.